Darolutamide-Glu is a chemical compound derived from darolutamide, a nonsteroidal antiandrogen medication primarily used in the treatment of prostate cancer. The compound is characterized by its molecular formula and a molecular weight of approximately 574.97 g/mol. Darolutamide functions as a selective antagonist of the androgen receptor, thus inhibiting the effects of androgens such as testosterone and dihydrotestosterone, which are critical in the progression of prostate cancer. The compound's effectiveness is attributed to its ability to delay disease progression in patients with non-metastatic castration-resistant prostate cancer and metastatic hormone-sensitive prostate cancer
Darolutamide was developed by Bayer HealthCare Pharmaceuticals Inc. and received approval from the U.S. Food and Drug Administration in July 2019. It is classified as a second- or third-generation nonsteroidal antiandrogen, belonging to the drug class of antiandrogens and antineoplastic agents . The compound is also categorized under the Biopharmaceutics Classification System as a Class II drug substance, indicating low solubility but high permeability .
The synthesis of darolutamide involves multiple steps that utilize readily available intermediate compounds. A notable synthetic route includes:
This synthetic pathway is designed to enhance yield and simplify operational procedures compared to previous methods, achieving higher efficiency with fewer reaction steps.
The molecular structure of darolutamide features several key components:
The structural representation can be summarized as follows:
Darolutamide undergoes various chemical reactions that are crucial for its metabolism and pharmacological activity:
Darolutamide exerts its therapeutic effects primarily through:
Darolutamide is primarily utilized in clinical settings for:
Darolutamide exists as a 1:1 mixture of two pharmacologically active diastereomers—(S,R)-darolutamide and (S,S)-darolutamide—which interconvert in vivo via the active metabolite keto-darolutamide (also known as ORM-15341) [2] [10]. The synthesis of darolutamide requires strict stereochemical control due to the distinct spatial orientations of these diastereomers. The synthetic strategy involves:
Table 1: Key Physicochemical Properties of Darolutamide Diastereomers
Property | (S,R)-Darolutamide | (S,S)-Darolutamide | Keto-Darolutamide |
---|---|---|---|
Molecular Weight (g/mol) | 398.4 | 398.4 | 396.4 |
log P (Calculated) | 4.1 | 4.0 | 3.8 |
AR Binding Affinity (Ki, nM) | 11 | 11 | 8 |
Plasma Ratio (Steady State) | ~1 | ~6 | ~2 |
The distinct plasma ratio shift from 1:1 (administered) to ~1:6 [(S,R):(S,S)] at steady state underscores the necessity for diastereomer-specific synthesis to ensure consistent pharmacological profiles [7].
Stereochemical interconversion between darolutamide’s diastereomers is mediated via keto-darolutamide, forming a dynamic equilibrium that enhances therapeutic efficacy [2] [7]:
Table 2: Antagonistic Activity of Darolutamide Components Against AR Mutants
AR Variant | (S,R)-Darolutamide | (S,S)-Darolutamide | Keto-Darolutamide | Enzalutamide |
---|---|---|---|---|
Wild Type | Full antagonist | Full antagonist | Full antagonist | Full antagonist |
F876L | Full antagonist | Full antagonist | Full antagonist | Agonist |
W742C | Full antagonist | Full antagonist | Full antagonist | Partial agonist |
T878A | Full antagonist | Full antagonist | Full antagonist | Agonist |
Darolutamide undergoes a multi-step biotransformation to form the glucuronide conjugate darolutamide-glu, facilitating its elimination:1. Phase I Metabolism:- Oxidation: CYP3A4 catalyzes the formation of keto-darolutamide, the primary circulating metabolite. This step is reversible, contributing to the diastereomer equilibrium [7].- Secondary Oxidation: Minor pathways involve CYP2C8/9, generating hydroxylated intermediates [3].2. Phase II Conjugation:- Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs, primarily UGT1A9 and UGT1A1) conjugate keto-darolutamide with glucuronic acid, yielding darolutamide-glu (keto-darolutamide glucuronide). This metabolite is hydrophilic and excreted via bile or urine [3] [7].3. Transporter-Mediated Elimination:- Darolutamide-glu is a substrate for efflux transporters BCRP (breast cancer resistance protein) and P-glycoprotein (P-gp), which regulate its biliary excretion. Inhibition of these transporters (e.g., by itraconazole) increases systemic exposure [3].
Table 3: Metabolic Pathway Parameters for Darolutamide-Glu Formation
Step | Enzyme/Transporter | Tmax (h) | Contribution to Clearance |
---|---|---|---|
Oxidation to Keto-Darolutamide | CYP3A4 | 4–6 | ~70% |
Glucuronidation | UGT1A9/UGT1A1 | 6–8 | ~25% |
Biliary Excretion | BCRP/P-gp | 24–48 | >80% of eliminated dose |
The darolutamide → keto-darolutamide → darolutamide-glu pathway ensures efficient clearance while maintaining therapeutic AR blockade through the dynamic diastereomer pool [3] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9